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Compound of Interest

Compound Name: 2-(2-fluorophenyl)benzoic Acid

Cat. No.: B1335878 Get Quote

Researchers, scientists, and drug development professionals should be aware that there is a

significant lack of publicly available, in-depth technical information regarding the molecular

structure and biological activity of 2-(2-fluorophenyl)benzoic acid. Despite extensive

searches of scientific databases and chemical supplier information, detailed experimental data

on its spectroscopic properties, precise physicochemical constants, and specific biological

functions remains elusive. Much of the available information is of a general nature for the

broader class of fluorinated benzoic acid derivatives or is for the similarly named but

structurally distinct compound, 2-fluorobenzoic acid.

This document outlines the available information and highlights the data gaps that currently

prevent the creation of a comprehensive technical guide as per the initial request.

Molecular Identity
The fundamental identification of 2-(2-fluorophenyl)benzoic acid is established, though

detailed experimental data is sparse.
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Identifier Value Source

Chemical Name 2-(2-fluorophenyl)benzoic acid -

Molecular Formula C₁₃H₉FO₂ --INVALID-LINK--

Molecular Weight 216.21 g/mol --INVALID-LINK--

CAS Number 3822-91-5 -

Note: A recurring issue in database searches is the conflation of 2-(2-fluorophenyl)benzoic
acid with 2-fluorobenzoic acid (C₇H₅FO₂). Researchers should exercise caution to ensure they

are referencing the correct compound.

Physicochemical Properties
Quantitative physicochemical data for 2-(2-fluorophenyl)benzoic acid is not readily available

in peer-reviewed literature. Commercial suppliers provide general descriptions.

Property Description

Appearance Typically a white crystalline solid.

Solubility

Soluble in organic solvents like ethanol and

dimethyl sulfoxide (DMSO); limited solubility in

water.

Acidity (pKa)

Expected to be acidic due to the carboxylic acid

group, but a precise pKa value is not

documented.

Melting Point
A specific, experimentally verified melting point

is not consistently reported.

Synthesis and Experimental Protocols
While general synthetic routes are suggested for biaryl carboxylic acids, detailed, reproducible

experimental protocols specifically for 2-(2-fluorophenyl)benzoic acid are not published in
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readily accessible scientific literature. The following are plausible synthetic strategies based on

established organic chemistry reactions.

Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is a standard method for forming the C-C

bond between the two phenyl rings. The general reaction would involve the coupling of a 2-

halobenzoic acid derivative with (2-fluorophenyl)boronic acid.

A logical workflow for this synthesis is outlined below.
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Logical Workflow: Suzuki-Miyaura Synthesis

Starting Materials Reaction Conditions

2-halobenzoic acid
(e.g., 2-bromobenzoic acid)

Suzuki-Miyaura
Coupling Reaction

(2-fluorophenyl)boronic acid Palladium Catalyst
(e.g., Pd(PPh₃)₄)

Base
(e.g., K₂CO₃, Na₂CO₃)

Solvent
(e.g., Toluene, Dioxane)

Aqueous Workup
& Acidification

Purification
(e.g., Recrystallization,

Chromatography)

2-(2-fluorophenyl)benzoic acid

Click to download full resolution via product page

A potential synthetic workflow for 2-(2-fluorophenyl)benzoic acid.

Hydrolysis of 3-(2-Fluorophenyl)isocoumarin
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An alternative reported route is the hydrolysis of 3-(2-fluorophenyl)isocoumarin. While a

detailed experimental protocol is not available, a commercial source provides the following

conditions and yields.

Hydrolysis Conditions Temperature/Time Yield (%)

2M KOH, EtOH Reflux, 6 h 98

Lipase CAL-B, phosphate

buffer
40°C, 24 h 65

H₂O, 5 bar pressure 100°C, 2 h Not specified

Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity,

mechanism of action, or interaction of 2-(2-fluorophenyl)benzoic acid with any signaling

pathways. While fluorinated benzoic acid derivatives, in general, are of interest in drug

discovery for their potential as anti-inflammatory, and anticancer agents, any such activity for

this specific molecule has not been documented in available literature. The lack of a known

biological target or pathway makes the creation of a relevant signaling pathway diagram

impossible at this time.

Conclusion
A comprehensive, in-depth technical guide on 2-(2-fluorophenyl)benzoic acid that meets the

standards of the scientific community cannot be constructed from the currently available public

data. Key quantitative data, detailed and validated experimental protocols, and information on

the biological effects of this specific molecule are needed. Researchers interested in this

compound may need to perform foundational research to establish these fundamental

properties. For a more data-rich subject, a study of the related compound 2-fluorobenzoic acid

is recommended, as it is extensively characterized in scientific literature.

To cite this document: BenchChem. [In-depth Technical Guide on 2-(2-fluorophenyl)benzoic
acid: Data Unavailability]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1335878#2-2-fluorophenyl-benzoic-acid-molecular-
structure]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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